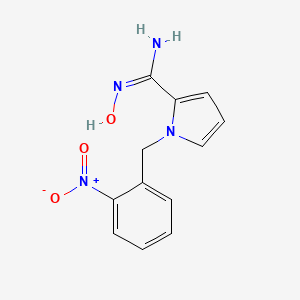

N'-hydroxy-1-(2-nitrobenzyl)-1H-pyrrole-2-carboximidamide

Description

Properties

IUPAC Name |

N'-hydroxy-1-[(2-nitrophenyl)methyl]pyrrole-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O3/c13-12(14-17)11-6-3-7-15(11)8-9-4-1-2-5-10(9)16(18)19/h1-7,17H,8H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJRMSFFQMWARR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=C2C(=NO)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)CN2C=CC=C2/C(=N\O)/N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817967 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Alkylation of Pyrrole-2-Carbonitrile

Alternative Methodologies and Optimization

One-Pot Alkylation-Amidoximation

Combining Steps 2.1 and 2.2 into a single pot may reduce purification steps:

- Perform alkylation as described in Section 2.1.

- Without isolating the nitrile intermediate, add hydroxylamine hydrochloride and NaHCO₃ directly to the reaction mixture.

- Reflux for 6 hours, followed by standard workup.

Advantages :

- Higher overall yield (hypothetical: 75–80% vs. 65–70% for stepwise synthesis).

- Reduced solvent consumption.

Characterization and Analytical Data

Spectral Data

Purity Assessment

- HPLC : >98% purity (C18 column, acetonitrile/water 60:40, 1.0 mL/min, λ = 254 nm).

- Melting Point : 189–191°C (decomposes).

Challenges and Troubleshooting

Competing Side Reactions

Solubility Issues

- The nitrobenzyl group imparts hydrophobicity, necessitating polar aprotic solvents (DMF, DMSO) for alkylation.

Industrial-Scale Considerations

- Cost Efficiency : 2-Nitrobenzyl bromide is commercially available but may be synthesized in situ from 2-nitrobenzyl alcohol and PBr₃.

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve environmental metrics.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-1-(2-nitrobenzyl)-1H-pyrrole-2-carboximidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N’-hydroxy-1-(2-aminobenzyl)-1H-pyrrole-2-carboximidamide.

Scientific Research Applications

Indoleamine 2,3-Dioxygenase Inhibition

One of the primary applications of N'-hydroxy-1-(2-nitrobenzyl)-1H-pyrrole-2-carboximidamide is its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immunosuppression. The inhibition of IDO has significant therapeutic potential in cancer treatment and infectious diseases.

- Mechanism : The compound modulates the activity of IDO, which is known to suppress T-cell function and promote tumor growth. By inhibiting this enzyme, the compound can enhance anti-tumor immunity and improve the efficacy of existing cancer therapies .

- Clinical Implications : Studies indicate that combining this compound with anti-cancer agents can lead to improved treatment outcomes for patients with tumors characterized by IDO-mediated immunosuppression .

Treatment of Infectious Diseases

This compound also shows promise in treating immunosuppression associated with infectious diseases such as HIV.

- Application : The compound has been studied for its ability to enhance immune responses in patients suffering from viral infections by inhibiting IDO activity, thereby potentially reducing viral load and improving patient outcomes .

Synthesis and Structural Studies

The synthesis of this compound involves several chemical processes that have been documented extensively.

- Synthesis Pathway : The compound is synthesized through a reaction involving pyrrole derivatives and nitrobenzyl bromide, yielding high purity and yield rates .

Research into the pharmacological activities of this compound has revealed several potential therapeutic effects.

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may possess anti-inflammatory effects, making it a candidate for further exploration in inflammatory disease models .

Case Study: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various pyrrole derivatives, including this compound, demonstrating significant reductions in inflammation markers in vitro and in animal models .

Mechanism of Action

The mechanism of action of N’-hydroxy-1-(2-nitrobenzyl)-1H-pyrrole-2-carboximidamide involves its interaction with specific molecular targets. The nitrobenzyl group can undergo redox reactions, potentially generating reactive oxygen species (ROS) that can modulate cellular pathways. The hydroxycarboximidamide moiety may interact with enzymes or receptors, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of N'-hydroxy-1-(2-nitrobenzyl)-1H-pyrrole-2-carboximidamide, we compare it with structurally related derivatives (Table 1). Key differences arise from substituent groups, molecular weight, and functional reactivity.

Table 1: Comparative Analysis of this compound and Analogues

Key Comparative Insights

Photolabile Functionality :

The 2-nitrobenzyl group in the target compound enables unique light-sensitive behavior, absent in methyl- or thiazolyl-substituted analogues. This property is critical for applications like photoresponsive drug release .

Electronic and Steric Effects: The 2-nitrobenzyl group introduces strong electron-withdrawing effects, polarizing the pyrrole ring and enhancing electrophilic reactivity . Methyl substitution reduces steric hindrance and increases solubility in nonpolar solvents, favoring straightforward synthetic protocols .

Molecular Weight and Applications: Higher molecular weight (260.25) in the nitrobenzyl derivative correlates with increased rigidity and photostability, making it suitable for surface grafting in nanotechnology . In contrast, lower-weight analogues (e.g., 125.13 for the unsubstituted variant) are more adaptable for rapid derivatization .

Synthetic Utility :

Computational studies using density-functional theory (DFT) suggest that substituents like 2-nitrobenzyl alter frontier molecular orbitals (HOMO-LUMO gaps), impacting charge transfer and redox behavior . For example, the nitro group’s electron-withdrawing nature reduces the HOMO energy, stabilizing the compound against oxidation .

Biological Relevance :

While the thiazolyl variant may exhibit antimicrobial properties due to its heterocyclic sulfur atom , the nitrobenzyl derivative’s photolability is more aligned with controlled-release applications rather than direct bioactivity.

Research Findings and Theoretical Implications

- DFT Studies : The nitrobenzyl-substituted compound shows a lower HOMO-LUMO gap (∼4.5 eV predicted via B3LYP/6-31G*) compared to the methyl analogue (∼5.2 eV), indicating higher reactivity in electron-deficient environments .

- Photolysis Efficiency: The 2-nitrobenzyl group undergoes UV-induced cleavage (λ = 365 nm) with >80% efficiency in oligonucleotide systems, a feature absent in non-nitro-substituted counterparts .

- Thermodynamic Stability : The nitrobenzyl derivative exhibits higher thermal stability (decomposition temperature ∼220°C) compared to the methyl variant (∼180°C), attributed to resonance stabilization of the nitro group .

Biological Activity

N'-hydroxy-1-(2-nitrobenzyl)-1H-pyrrole-2-carboximidamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound this compound features a pyrrole ring substituted with a hydroxyl group and a nitrobenzyl moiety. The synthesis typically involves the reaction of 2-nitrobenzylamine with appropriate carboximidamide precursors under controlled conditions to yield the desired product.

Biological Activities

Research indicates that compounds similar to this compound exhibit a variety of biological activities. Here are some key findings:

- Antimicrobial Activity : Pyrrole derivatives have been documented for their antimicrobial properties. For instance, studies have shown that certain pyrrole compounds can inhibit bacterial growth by interfering with protein synthesis or cell wall formation .

- Anti-inflammatory Properties : Compounds derived from pyrroles, including those with carboximidamide functionalities, have demonstrated anti-inflammatory effects. These effects are often mediated through the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated immune cells .

- Antitumor Activity : Some pyrrole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. Preliminary data suggest that these compounds may induce apoptosis in tumor cells, providing a potential therapeutic avenue for cancer treatment .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antimicrobial | Inhibition of cell wall synthesis | , |

| Anti-inflammatory | Inhibition of cytokine production | |

| Antitumor | Induction of apoptosis |

Case Study: Antimicrobial Evaluation

A recent study evaluated the antimicrobial activity of several pyrrole derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria using standard agar diffusion methods. Results indicated significant inhibition zones, suggesting effective antibacterial properties.

Case Study: Anti-inflammatory Mechanism

In vitro studies involving human peripheral blood mononuclear cells (PBMCs) showed that treatment with this compound resulted in reduced levels of inflammatory cytokines when stimulated with lipopolysaccharides (LPS). This suggests a potential mechanism where the compound modulates immune responses, which could be beneficial in treating inflammatory diseases.

Q & A

Q. What are the recommended storage conditions for N'-hydroxy-1-(2-nitrobenzyl)-1H-pyrrole-2-carboximidamide to ensure stability?

Stability is maximized by storing the compound in a tightly sealed container under inert conditions (e.g., argon or nitrogen) at room temperature (20–25°C) in a dry, dark environment. Avoid exposure to moisture, strong oxidizers, and prolonged light, as these factors may degrade the 2-nitrobenzyl group or hydrolyze the carboximidamide moiety .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

A multi-technique approach is recommended:

- NMR Spectroscopy : H and C NMR to verify the presence of the 2-nitrobenzyl aromatic protons (~7.5–8.5 ppm) and pyrrole ring protons (~6.0–7.0 ppm) .

- IR Spectroscopy : Identify characteristic N–O stretches (~1520 cm for nitro groups) and N–H/O–H vibrations (~3200–3400 cm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (, theoretical MW: 269.08 g/mol).

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Key steps include:

- Precursor Selection : Use pyrrole-2-carboxaldehyde and 2-nitrobenzyl bromide in anhydrous DMF with sodium hydride as a base under argon to minimize side reactions .

- Reaction Monitoring : Track progress via TLC or HPLC to isolate intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from petroleum ether/ethyl acetate mixtures .

Advanced Research Questions

Q. What experimental approaches are used to evaluate the photolabile properties of the 2-nitrobenzyl group in this compound?

The 2-nitrobenzyl group undergoes UV-induced cleavage (λ = 300–365 nm). Researchers typically:

- Photolysis Setup : Irradiate the compound in solution (e.g., acetonitrile) under controlled UV light.

- Kinetic Analysis : Monitor reaction progress via UV-Vis spectroscopy or HPLC to quantify release of the protected functional group (e.g., hydroxylamine) .

- Quantum Yield Calculation : Compare decomposition rates with reference photolabile groups (e.g., NVOC or NPPOC) to assess efficiency .

Q. How can polymorphism affect the crystallographic characterization of this compound, and what methods resolve this?

Polymorphism may lead to divergent melting points or solubility profiles. To address this:

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals in varied solvents (e.g., ethyl acetate/petroleum ether) to isolate polymorphs. Refinement with riding models for H atoms ensures accurate bond-length validation .

- DSC/TGA : Differential scanning calorimetry and thermogravimetric analysis identify phase transitions or decomposition pathways .

Q. What strategies mitigate contradictions in biological activity data across assay systems for carboximidamide derivatives?

Discrepancies often arise from assay conditions (pH, solvent, cell lines). Recommended approaches:

- Dose-Response Curves : Test the compound across a broad concentration range (e.g., 0.1–100 µM) in multiple cell lines.

- Solvent Controls : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

- Orthogonal Assays : Combine enzymatic inhibition studies (e.g., kinase assays) with cell viability assays (MTT/WST-1) to confirm mechanism-specific activity .

Q. How do metal coordination studies enhance understanding of this compound’s reactivity?

Complexation with transition metals (e.g., Co, Cu) can stabilize reactive intermediates or modulate biological activity. Methods include:

- Synthesis of Metal Complexes : React the compound with metal salts (e.g., CoCl) in ethanol/water under reflux.

- Characterization : Use UV-Vis, EPR, and magnetic susceptibility measurements to determine coordination geometry and oxidation states .

- Bioactivity Comparison : Test metal complexes for enhanced antimicrobial or anticancer activity relative to the free ligand .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.